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Compound of Interest

Compound Name: 4-Butoxy-3-fluoroaniline

CAS No.: 946698-95-9

Cat. No.: B3171835

Get Quote

Executive Summary
Target Molecule: 4-Butoxy-3-fluoroaniline[1][2][3][4][5]

CAS Registry Number: 946698-95-9[1][3][4][6]

Molecular Formula:

[4]

Core Application: Pharmacophore installation in kinase inhibitors (e.g., replacing the 4-anilino

moiety in quinazoline scaffolds).

Primary Challenge: Ensuring regioselective installation of the butoxy group at the C4 position

without displacing the C3 fluorine atom.

Retrosynthetic Analysis
The synthesis is best approached by disconnecting the amine (
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) and the ether (

) functionalities.

Disconnection A (C-N bond): Leads to the nitro-precursor 3-Fluoro-4-butoxynitrobenzene.[1]

Disconnection B (C-O bond):

Path 1 (

): Disconnects to 3,4-Difluoronitrobenzene and 1-Butanol.[1] This relies on the electronic
differentiation between the C3 and C4 fluorines.

Path 2 (Alkylation): Disconnects to 3-Fluoro-4-nitrophenol and 1-Bromobutane.[1]

4-Butoxy-3-fluoroaniline
(Target)

3-Fluoro-4-butoxynitrobenzene
(Key Intermediate)

 Reduction (-NO2 to -NH2)

3,4-Difluoronitrobenzene
+ n-Butanol

 Path 1: SnAr

3-Fluoro-4-nitrophenol
+ 1-Bromobutane

 Path 2: Alkylation

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow focusing on the nitro-intermediate.[1]

Pathway 1: Nucleophilic Aromatic Substitution ( )
Status: Industrial Standard (Scalable, Cost-Effective) Mechanism: Addition-Elimination via

Meisenheimer Complex.[1]

Mechanistic Logic
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The starting material, 3,4-difluoronitrobenzene, possesses two fluorine atoms.

C4-Fluorine: Located para to the nitro group.[1][7] The nitro group withdraws electron density

via resonance (mesomeric effect), stabilizing the negative charge in the transition state

(Meisenheimer complex). This position is highly activated.

C3-Fluorine: Located meta to the nitro group. It is only activated inductively, not by

resonance.

Outcome: Nucleophilic attack by butoxide occurs exclusively at the C4 position, preserving

the C3-fluorine required for the final structure.

Experimental Protocol
Step 1: Etherification
Reagents: 3,4-Difluoronitrobenzene (1.0 eq), n-Butanol (1.2 eq), Potassium Hydroxide (KOH)

or Sodium Hydride (NaH). Solvent: DMSO or DMF (Polar aprotic solvents accelerate

).

Preparation: Charge a reaction vessel with DMSO (

). Add powdered KOH (

) at

.

Addition: Add n-Butanol (

) dropwise. Stir for 30 minutes to generate the alkoxide in situ.

Substrate Addition: Add 3,4-Difluoronitrobenzene (

) dropwise, maintaining internal temperature

to prevent exotherms.

Reaction: Warm to room temperature (
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). Stir for 2--4 hours. Monitor by HPLC/TLC for consumption of starting material.

Workup: Quench into ice water (

). The product, 3-Fluoro-4-butoxynitrobenzene, will precipitate as a yellow solid.[1] Filter,
wash with water, and dry.

Yield Target: 85--95%[1]

Step 2: Reduction
Reagents: Iron powder/Ammonium Chloride or

/Pd-C. Solvent: Ethanol/Water or Methanol.[1]

Setup: Dissolve the nitro-intermediate in Ethanol (

).

Catalyst: Add 10% Pd/C (

loading).

Hydrogenation: Pressurize with Hydrogen gas (

) or bubble

through the solution at RT.

Completion: Reaction is usually complete within 4 hours.

Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain 4-Butoxy-
3-fluoroaniline as a dark oil or low-melting solid.[1]

3,4-Difluoronitrobenzene Step 1: Etherification
(n-BuOH, KOH, DMSO) 3-Fluoro-4-butoxynitrobenzene

Regioselective
Substitution Step 2: Reduction

(H2, Pd/C) 4-Butoxy-3-fluoroanilineHydrogenation

Click to download full resolution via product page
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Figure 2: The

synthesis workflow.

Pathway 2: Phenol Alkylation
Status: Laboratory Alternative (Useful if 3,4-difluoronitrobenzene is unavailable). Mechanism:

Williamson Ether Synthesis (

).

Mechanistic Logic
This route uses 3-Fluoro-4-nitrophenol as the scaffold.[1] The phenolic hydroxyl is

deprotonated to form a phenoxide, which then attacks the alkyl halide (1-Bromobutane).

Advantage: Eliminates regioselectivity concerns (the oxygen is already in place).

Disadvantage: 3-Fluoro-4-nitrophenol is often more expensive than 3,4-difluoronitrobenzene.

[1]

Experimental Protocol
Step 1: Alkylation
Reagents: 3-Fluoro-4-nitrophenol (

), 1-Bromobutane (

), Potassium Carbonate (

,

).[1] Solvent: DMF or Acetonitrile.

Mix: Combine phenol and

in DMF. Stir for 15 minutes to form the phenoxide.

Alkylate: Add 1-Bromobutane.

Heat: Heat to
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for 4--6 hours. The reaction follows

kinetics.[8][9]

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with NaOH (

) to remove unreacted phenol.

Product: 3-Fluoro-4-butoxynitrobenzene.

Step 2: Reduction
Follows the same protocol as Pathway 1 (Pd/C or Fe/HCl).

Comparative Analysis of Pathways
Feature

Pathway 1 (

)

Pathway 2 (Phenol
Alkylation)

Starting Material 3,4-Difluoronitrobenzene 3-Fluoro-4-nitrophenol

Cost Efficiency High (Commodity chemical) Medium (Specialty chemical)

Atom Economy High (HF byproduct) Moderate (HBr byproduct)

Regioselectivity
Controlled by electronics (Para

> Meta)
Perfect (Pre-defined)

Scalability Excellent (Industrial preferred) Good

Safety Profile Exothermic (Control required) Standard alkylation hazards

Critical Quality Attributes (CQA) & Troubleshooting
Impurity Profile

Bis-butoxy impurity (Pathway 1): If the reaction temperature in Step 1 exceeds

, the second fluorine (at C3) may also be displaced, leading to 3,4-dibutoxynitrobenzene.

Control: Keep Temp
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and restrict Butanol stoichiometry to

.

Defluoro impurity: Over-reduction during hydrogenation can strip the fluorine atom

(hydrodefluorination).

Control: Avoid high pressures of

. Use sulfided Pt/C if Pd/C causes defluorination, or switch to chemical reduction
(Fe/AcOH).

Analytical Checkpoints
NMR (

): Look for the disappearance of the aromatic proton ortho to the fluorine (shifts significantly
upon etherification).

NMR (

): The shift of the C3-Fluorine will change distinctively when the C4-F is replaced by O-Butyl.
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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